(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine (3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13698704
InChI: InChI=1S/C16H17F2NO2/c17-16(18)11-21-14-7-6-13(9-19)8-15(14)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11,19H2
SMILES: C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F
Molecular Formula: C16H17F2NO2
Molecular Weight: 293.31 g/mol

(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine

CAS No.:

Cat. No.: VC13698704

Molecular Formula: C16H17F2NO2

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine -

Specification

Molecular Formula C16H17F2NO2
Molecular Weight 293.31 g/mol
IUPAC Name [4-(2,2-difluoroethoxy)-3-phenylmethoxyphenyl]methanamine
Standard InChI InChI=1S/C16H17F2NO2/c17-16(18)11-21-14-7-6-13(9-19)8-15(14)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11,19H2
Standard InChI Key FGPJBPNVXCCZGK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a phenyl core substituted at positions 3 and 4:

  • Position 3: Benzyloxy group (OCH₂Ph)

  • Position 4: 2,2-Difluoroethoxy group (OCH₂CF₂)

  • Side Chain: Methanamine (-CH₂NH₂) directly attached to the phenyl ring.

Molecular Formula: C₁₆H₁₇F₂NO₂
Molecular Weight: 293.31 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₇F₂NO₂
Molecular Weight293.31 g/mol
CAS Number2801799-82-4
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F

Biological and Pharmacological Insights

Structural Analogues in Drug Discovery

The compound’s design parallels fluorinated aromatic amines with demonstrated bioactivity:

Table 2: Comparison of Fluorinated Aromatic Amines in Receptor Targeting

CompoundTarget ReceptorActivity (IC₅₀)Key SubstituentsSource
(S)-3-(4-(Benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acidGPR340.059–0.680 μMBenzyloxy, phenoxyacetamido
12-Bromostepholidine derivativesD1R70–248 nM1,1-difluoroethoxy, bromo

Key Observations:

  • Electron-Withdrawing Groups: Difluoroethoxy substituents enhance receptor binding via increased lipophilicity and electronic effects .

  • Benzyloxy Groups: Confer steric bulk and π–π interactions, modulating selectivity and metabolic stability .

Hypothetical Pharmacological Profile

  • Antagonist Potential: Likely to act as a GPCR antagonist (e.g., GPR34, D1R) based on structural similarity .

  • Blood-Brain Barrier (BBB) Permeability: Fluorinated ethoxy groups may improve CNS penetration .

Hazard ClassRisk LevelPrecautions
Acute Toxicity (Oral)Harmful (H302)Avoid ingestion; use PPE
Skin/IrritationIrritant (H315)Gloves, eyewear required
Respiratory IrritationMay cause irritation (H335)Ventilation recommended

Future Research Directions

Optimization Strategies

  • Substituent Modification:

    • Replace benzyloxy with smaller aryl groups to reduce steric hindrance.

    • Explore trifluoroethoxy analogues for enhanced metabolic stability .

  • Biological Testing:

    • Screen against GPR34, D1R, and other GPCRs.

    • Assess cytotoxicity and selectivity in vitro.

Synthetic Innovations

  • Catalytic Alkylation: Utilize transition-metal catalysts for regioselective functionalization.

  • Green Chemistry: Replace NaH with milder bases (e.g., K₂CO₃).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator